![molecular formula C27H20N4O5 B2784157 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1223952-08-6](/img/no-structure.png)

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

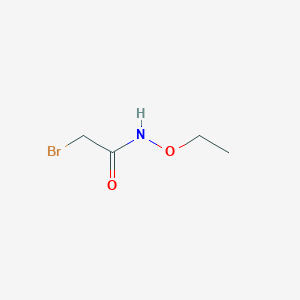

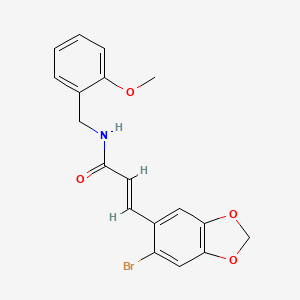

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide” has a molecular formula of C27H20N4O5 . The average mass of the compound is 480.471 Da and the mono-isotopic mass is 480.143372 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and a phenoxyphenyl group . For a detailed structural analysis, it would be best to refer to a molecular modeling software or a chemist.Direcciones Futuras

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests that there may be potential for future research and development involving the compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide”.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine, which is then coupled with N-(4-phenoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "hydrazine hydrate", "4-phenoxyphenol", "ethyl chloroacetate", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "copper sulfate", "sodium ascorbate", "acetic acid", "acetic acid anhydride", "triethylamine", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethyl sulfoxide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine:", "1. 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid is reacted with hydrazine hydrate to form 2-(1,3-benzodioxol-5-yl)hydrazine.", "2. 2-(1,3-benzodioxol-5-yl)hydrazine is reacted with ethyl chloroacetate to form 2-(1,3-benzodioxol-5-yl)-N-ethoxycarbonylhydrazine.", "3. 2-(1,3-benzodioxol-5-yl)-N-ethoxycarbonylhydrazine is reacted with sodium hydroxide to form 2-(1,3-benzodioxol-5-yl)-N-hydroxycarbonylhydrazine.", "4. 2-(1,3-benzodioxol-5-yl)-N-hydroxycarbonylhydrazine is reacted with acetic anhydride to form 2-(1,3-benzodioxol-5-yl)-N-acetyloxycarbonylhydrazine.", "5. 2-(1,3-benzodioxol-5-yl)-N-acetyloxycarbonylhydrazine is reacted with sulfuric acid and sodium nitrite to form 2-(1,3-benzodioxol-5-yl)-4-nitrosohydrazine.", "6. 2-(1,3-benzodioxol-5-yl)-4-nitrosohydrazine is reacted with sodium azide to form 2-(1,3-benzodioxol-5-yl)-4-azidohydrazine.", "7. 2-(1,3-benzodioxol-5-yl)-4-azidohydrazine is reacted with copper sulfate and sodium ascorbate to form 2-(1,3-benzodioxol-5-yl)-4-aminohydrazine.", "8. 2-(1,3-benzodioxol-5-yl)-4-aminohydrazine is reacted with pyrazolone in the presence of acetic acid to form 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine.", "Synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide:", "1. N-(4-phenoxyphenyl)acetamide is reacted with triethylamine and acetic anhydride to form N-(4-phenoxyphenyl)acetamide acetate.", "2. 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine is reacted with N-(4-phenoxyphenyl)acetamide acetate in the presence of N,N-dimethylformamide and N,N-diisopropylethylamine to form 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide.", "3. The final product is purified using a combination of column chromatography and recrystallization from ethyl acetate/methanol/water." ] } | |

Número CAS |

1223952-08-6 |

Fórmula molecular |

C27H20N4O5 |

Peso molecular |

480.48 |

Nombre IUPAC |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C27H20N4O5/c32-26(28-19-7-9-21(10-8-19)36-20-4-2-1-3-5-20)16-30-12-13-31-23(27(30)33)15-22(29-31)18-6-11-24-25(14-18)35-17-34-24/h1-15H,16-17H2,(H,28,32) |

Clave InChI |

YWSPDKIKXDQAED-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2784080.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2784086.png)

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)